molecular formula C24H20N4O B2710112 (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone CAS No. 919063-80-2

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone

Cat. No.: B2710112
CAS No.: 919063-80-2
M. Wt: 380.451
InChI Key: YWZGTCZLNCSZQY-UHFFFAOYSA-N
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Description

The compound (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone is a versatile material used in scientific research. Its unique structure allows for various applications, such as drug discovery and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the indolizine core, followed by the introduction of the benzimidazole moiety. The final step involves the attachment of the 4-ethylphenyl group to the methanone functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone: has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in drug discovery.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism by which (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone exerts its effects involves interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound valuable for therapeutic applications. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A biomass-derived solvent used in organic synthesis.

    Tetrahydrofuran: Commonly used as a solvent in Grignard reactions.

    Cyclopentyl methyl ether: Another solvent with similar applications.

Uniqueness

What sets (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone apart is its unique structure, which allows for specific interactions in biological systems and its versatility in various scientific applications.

Biological Activity

The compound (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H20N4O
  • Molecular Weight : 336.40 g/mol

Biological Activity Overview

Recent studies have indicated that derivatives of benzo[d]imidazole and indolizin have significant biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific biological activities of the compound can be summarized as follows:

Antimicrobial Activity

Research has demonstrated that similar compounds exhibit notable antimicrobial properties. For instance, derivatives of benzo[d]imidazole have shown effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
3aoS. aureus< 1
3aqC. albicans3.9
3adM. smegmatis3.9

This suggests that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Anticancer Activity

The potential anticancer activity of related indolizin compounds has been explored extensively. For example, certain derivatives have been observed to induce apoptosis in cancer cell lines through mechanisms involving autophagy and targeting lysosomal pathways . The ability to selectively induce cell death in cancer cells while sparing normal cells is a critical aspect of their therapeutic potential.

Neuroprotective Effects

Some derivatives have also been studied for their neuroprotective properties, particularly in models of neurodegeneration. These compounds have shown the ability to penetrate the blood-brain barrier and protect neuronal cultures from toxic insults, suggesting a potential application in treating neurodegenerative diseases .

Case Studies

Several studies have provided insights into the biological activities of compounds structurally related to our target molecule:

  • Antimicrobial Efficacy : A study reported on synthesized benzo[d]imidazole derivatives that exhibited significant antimicrobial activity against multiple strains, highlighting their potential as new antibiotics .
  • Anticancer Mechanisms : Research on indolizin derivatives indicated that they could inhibit cancer cell proliferation through various pathways, including apoptosis and autophagic mechanisms .
  • Neuroprotection : Another study emphasized the neuroprotective effects of aminothiadiazole derivatives, noting their ability to maintain neuronal viability under stress conditions—this suggests a promising avenue for exploring similar properties in our compound .

Properties

IUPAC Name

[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-2-15-10-12-16(13-11-15)23(29)22-21(25)20(19-9-5-6-14-28(19)22)24-26-17-7-3-4-8-18(17)27-24/h3-14H,2,25H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZGTCZLNCSZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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